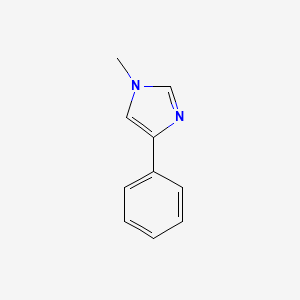

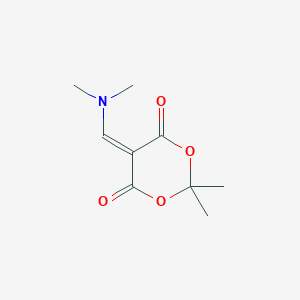

![molecular formula C9H15N3O2 B1349905 [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid CAS No. 722491-37-4](/img/structure/B1349905.png)

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid

Overview

Description

“[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid” is a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a cyanoethyl group and an acetic acid moiety.

Chemical Reactions Analysis

The chemical reactivity of “this compound” would be expected to be influenced by the presence of the piperazine ring, the cyanoethyl group, and the acetic acid moiety. Piperazine rings can undergo a variety of reactions, including substitutions and ring-opening reactions . The cyanoethyl group and the acetic acid moiety could also participate in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

- A series of novel derivatives was synthesized starting from carbazole, which, upon reaction with ethyl chloroacetate, yielded compounds further evaluated for antibacterial, antifungal, and anticancer activities. Compounds showed significant activities, especially against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and screened for in vitro antimicrobial studies, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) was synthesized, showcasing the structural conformation and potential for further chemical modifications (Faizi, Ahmad, & Golenya, 2016).

Biological Evaluation

- Newly synthesized aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines showed potential herbicidal activity and cytokinin-like effects, indicating their use in agriculture and plant growth regulation (Stoilkova, Yonova, & Ananieva, 2014).

- The synthesis of 1,2,4-triazol-3-one derivatives and their antimicrobial activity evaluation revealed that Mannich bases showed good activity against test microorganisms, highlighting the potential for developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimicrobial and Anticancer Activities

- Ethacrynic acid derivatives bearing sulfonamides were synthesized, showing potent anti-cancer activities against various cancer cell lines. These findings suggest the potential for developing new therapeutic agents for cancer treatment (El Abbouchi, El Brahmi, Hiebel, Bignon, Guillaumet, Suzenet, & El Kazzouli, 2020).

- Novel fluoroquinolone derivatives were synthesized and evaluated for antibacterial and antifungal activities, with some compounds displaying promising antimicrobial activities. This research contributes to the search for new treatments for infectious diseases (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Future Directions

The future directions for research on “[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid” could include further studies on its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other areas could be explored .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid may also interact with various biological targets.

Mode of Action

It’s known that cyanoacetohydrazides, which are structurally related, participate in reactions leading to the construction of heterocycles . This suggests that this compound might interact with its targets and induce changes through similar mechanisms.

Biochemical Pathways

Related compounds, such as 2-cyano-5-oxopentanoic acid derivatives, have been identified as potential succinate dehydrogenase inhibitors . Succinate dehydrogenase is an enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . Therefore, it’s plausible that this compound might affect similar pathways.

Result of Action

Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that this compound might have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research enzymes, which are crucial for understanding protein functions and interactions . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in metabolic pathways highlights its potential as a modulator of metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity

properties

IUPAC Name |

2-[4-(2-cyanoethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-2-1-3-11-4-6-12(7-5-11)8-9(13)14/h1,3-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTISHXWZPZELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374093 | |

| Record name | [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

722491-37-4 | |

| Record name | [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 722491-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)

![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)

![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)